Cas no 23441-64-7 (2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl-)
23441-64-7 structure
Product Name:2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl-
Numero CAS:23441-64-7
MF:C16H13ClN2O
MW:284.74022269249
CID:1419140
PubChem ID:12427514
Update Time:2025-04-20
2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl-
- 6-chloro-1-ethyl-4-phenylquinazolin-2-one
- 6-chloro-1-ethyl-4-phenyl-2(1H)-quinazolinone
- SCHEMBL11157753
- 6-Chloro-1-ethyl-4-phenylquinazolin-2(1H)-one
- 23441-64-7
- DTXSID50497784
-
- Inchi: 1S/C16H13ClN2O/c1-2-19-14-9-8-12(17)10-13(14)15(18-16(19)20)11-6-4-3-5-7-11/h3-10H,2H2,1H3
- Chiave InChI: XFCMFSCCYUTDMB-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(N2CC)=O
Proprietà calcolate
- Massa esatta: 284.07179
- Massa monoisotopica: 284.0716407g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 403
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 32.7Ų
Proprietà sperimentali
- PSA: 32.67
2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl- Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
23441-64-7 (2(1H)-Quinazolinone, 6-chloro-1-ethyl-4-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti